2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine chemical structure and properties
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine chemical structure and properties
This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" due to its ability to bind to multiple receptors with high affinity, leading to a wide range of biological activities.[1][2] The introduction of a trifluoromethyl group can further enhance properties such as metabolic stability and binding selectivity, making this particular derivative a compelling subject of study.[3][4][5]
Chemical Identity and Physicochemical Properties
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a solid, nitrogen-containing heterocyclic compound. Its core structure consists of a fused pyrazole and pyrimidine ring system.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine |
| CAS Number | 1356003-25-2[6] |
| Molecular Formula | C₇H₅F₃N₄ |
| Molecular Weight | 202.14 g/mol |
| Canonical SMILES | C1=C(N=C2N1N=CC2=C(F)(F)F)N |
| InChI | InChI=1S/C7H5F3N4/c8-7(9,10)4-1-12-6-5(11)2-13-14(6)3-4/h1-3H,(H2,11,12) |
Structural Elucidation
The chemical structure of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is depicted below. The numbering of the heterocyclic system is crucial for the correct assignment of substituents and for the interpretation of spectroscopic data.
Caption: Chemical structure of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine.
Physicochemical Properties
While specific experimental data for this exact compound is not widely published, the properties can be inferred from related structures and general principles of organic chemistry.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Melting Point | Solid at room temperature | Typical for heterocyclic compounds of this size. Related compounds have melting points ranging from 52-226 °C.[7] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The heterocyclic core and trifluoromethyl group contribute to its organic solubility. |
| pKa | The amino group is expected to be basic, and the pyrazole nitrogen atoms are weakly basic. | General knowledge of amine and pyrazole chemistry. |
Synthesis and Characterization
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established and typically involves the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species.[8][9][10] For 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine, a plausible synthetic route would involve the reaction of 3-amino-5-(trifluoromethyl)pyrazole with a suitable three-carbon synthon that introduces the pyrimidine ring with the 6-amino group.
General Synthetic Workflow
A common and efficient method for the synthesis of substituted pyrazolo[1,5-a]pyrimidines is the reaction of a 3-aminopyrazole with a β-keto-nitrile or a related 1,3-dicarbonyl compound. This approach offers good regioselectivity and often proceeds in high yield.[8][11]
Caption: Generalized synthetic workflow for 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine.
Post-Synthetic Functionalization
The pyrazolo[1,5-a]pyrimidine core is amenable to various post-synthetic modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[8][10] Techniques such as Suzuki cross-coupling and other palladium-catalyzed reactions can be employed to introduce substituents at various positions of the heterocyclic system.[8][12]
Spectroscopic Characterization
Unambiguous structural confirmation of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine requires a combination of spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyrimidine and pyrazole rings, and a broad signal for the amine protons. The chemical shifts and coupling constants would be characteristic of the pyrazolo[1,5-a]pyrimidine system.[13][14] |
| ¹³C NMR | Resonances for all seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.[13][15] |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[16][17] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1500-1650 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).[18][19][20][21] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₇H₅F₃N₄). High-resolution mass spectrometry (HRMS) would provide confirmation of the elemental composition. |
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of therapeutic agents for a multitude of diseases. The diverse biological activities reported for this class of compounds make them highly attractive for further investigation.
Potential Therapeutic Areas
Derivatives of pyrazolo[1,5-a]pyrimidine have shown promise in a variety of therapeutic areas, including:
-
Oncology: As inhibitors of various protein kinases such as CDK1, CDK2, and Pim-1.[1][13][22][23]
-
Inflammatory Diseases: Exhibiting anti-inflammatory properties.[11]
-
Infectious Diseases: Demonstrating antimicrobial and antifungal activities.[24]
-
Central Nervous System (CNS) Disorders: With potential applications as anxiolytics and for the treatment of sleep disorders.[2]
Mechanism of Action
The biological activity of pyrazolo[1,5-a]pyrimidines often stems from their ability to act as ATP-competitive inhibitors of protein kinases.[1] The planar, aromatic nature of the fused ring system allows it to fit into the ATP-binding pocket of these enzymes, while various substituents can be tailored to achieve selectivity and potency for specific kinase targets.
Future Perspectives
The unique combination of a privileged heterocyclic scaffold and a trifluoromethyl group makes 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine a molecule with considerable potential for further research and development. Future studies should focus on:
-
Detailed Biological Evaluation: Screening against a broad panel of kinases and other biologically relevant targets to elucidate its specific mechanism of action and therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with modifications at the 6-amino group and other positions to optimize potency, selectivity, and pharmacokinetic properties.
-
Development of Novel Synthetic Methodologies: Exploration of more efficient, scalable, and environmentally friendly synthetic routes to access this and related compounds.[3][5][9]
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